molecular formula C13H18Cl2N2O3S B5178761 N~2~-(3,5-dichlorophenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,5-dichlorophenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5178761
M. Wt: 353.3 g/mol
InChI Key: QAPHFSFCHGAYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3,5-dichlorophenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. DCMG belongs to the class of glycine transporter inhibitors and has been studied extensively for its ability to modulate neurotransmitter activity in the central nervous system. In

Mechanism of Action

DCMG functions as a glycine transporter inhibitor, which means that it blocks the reuptake of glycine into presynaptic neurons. This leads to increased levels of glycine in the synapse, which in turn enhances NMDA receptor function. NMDA receptors are involved in various neurological processes, including learning, memory, and synaptic plasticity. By enhancing NMDA receptor function, DCMG has the potential to modulate these processes and improve neurological function.
Biochemical and Physiological Effects:
Studies have shown that DCMG can modulate neurotransmitter activity in the central nervous system. Specifically, DCMG increases levels of glycine in the synapse, which enhances NMDA receptor function. This mechanism of action has been implicated in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. Additionally, DCMG has been shown to have anxiolytic and antinociceptive effects in animal models.

Advantages and Limitations for Lab Experiments

DCMG has several advantages for lab experiments. It is a highly specific glycine transporter inhibitor, which means that it can be used to study the role of glycine in various neurological processes. Additionally, DCMG has been shown to have low toxicity and good pharmacokinetic properties, which makes it an attractive candidate for further development as a therapeutic agent.
One limitation of DCMG is its relatively low potency compared to other glycine transporter inhibitors. Additionally, DCMG has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of DCMG. One potential avenue of research is the development of more potent glycine transporter inhibitors. Additionally, further studies are needed to fully elucidate the mechanism of action of DCMG and its potential therapeutic applications in various neurological disorders. Finally, the development of more water-soluble formulations of DCMG could improve its utility as a therapeutic agent.

Synthesis Methods

The synthesis of DCMG involves a multi-step process that begins with the reaction of 3,5-dichloroaniline with diethyl malonate to produce the intermediate 3,5-dichlorophenylmalonic acid diethyl ester. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with N-methyl-N-(methylsulfonyl)glycine to yield DCMG.

Scientific Research Applications

DCMG has been studied extensively for its potential therapeutic applications in various neurological disorders. Studies have shown that DCMG can modulate glycine transporter activity, leading to increased levels of glycine in the synapse, which in turn enhances NMDA receptor function. This mechanism of action has been implicated in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.

Properties

IUPAC Name

2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3S/c1-4-16(5-2)13(18)9-17(21(3,19)20)12-7-10(14)6-11(15)8-12/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPHFSFCHGAYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.